molecular formula C20H17O3P B3052738 Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- CAS No. 445380-60-9

Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-

Cat. No.: B3052738
CAS No.: 445380-60-9
M. Wt: 336.3 g/mol
InChI Key: CJSJVLSIOQOCGR-UHFFFAOYSA-N
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Description

Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- is a chemical compound with the molecular formula C20H17O3P It is characterized by the presence of a phosphine oxide group attached to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired phosphine oxide compound .

Industrial Production Methods

Industrial production methods for phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- can undergo various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under specific conditions.

    Reduction: Reduction reactions can target the phosphine oxide group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly involving the phenyl groups or the benzodioxin moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine oxide group may yield higher oxidation state compounds, while reduction can lead to the formation of phosphine derivatives.

Scientific Research Applications

Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- has several scientific research applications, including:

    Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- involves its interaction with molecular targets through its phosphine oxide group and aromatic moieties. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions and other biomolecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- include:

    Phosphine oxide, diphenyl-: Lacks the benzodioxin moiety, making it less structurally complex.

    Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)phenyl-: Contains only one phenyl group, altering its chemical properties.

    Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)dimethyl-: Features methyl groups instead of phenyl groups, affecting its reactivity.

Uniqueness

Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- is unique due to the presence of both the benzodioxin moiety and two phenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-diphenylphosphoryl-2,3-dihydro-1,4-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O3P/c21-24(16-7-3-1-4-8-16,17-9-5-2-6-10-17)18-11-12-19-20(15-18)23-14-13-22-19/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSJVLSIOQOCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476308
Record name Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445380-60-9
Record name Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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